Bromine pentafluoride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Produces an explosion on contact with water

Solubility in water: reaction

Reacts violently

Canonical SMILES

Nuclear Fuel Reprocessing

One key area of research utilizing BrF5 is nuclear fuel reprocessing. This process involves separating usable fissile material from spent nuclear fuel. BrF5 can effectively convert uranium in spent fuel to volatile uranium hexafluoride (UF6), allowing for its separation from other materials, including plutonium. This research plays a role in developing more efficient and sustainable nuclear fuel cycles [].

Fluorine Chemistry

Due to its strong fluorine-fluorine bond and high reactivity, BrF5 finds applications in fundamental research on fluorine chemistry. Scientists use it to study the fluorination of various materials, including noble gases, refractory metals, and complex molecules. This research helps broaden our understanding of fluorine's reactivity and its potential applications in various fields [].

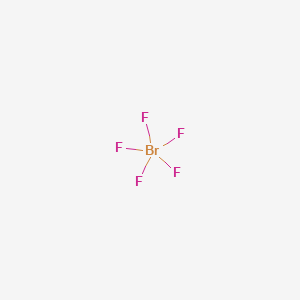

Bromine pentafluoride is a chemical compound with the formula BrF₅. It appears as a colorless to pale yellow liquid that can become a gas at temperatures above 40°C (104°F). This compound is known for its strong oxidizing properties and is highly reactive, especially with water, organic compounds, and various metals. When exposed to moisture, it can produce toxic fumes, including hydrofluoric acid and bromine gas, making it hazardous in many environments .

- Reactivity with Water: Bromine pentafluoride reacts violently with water, producing hydrofluoric acid and bromine. This reaction is exothermic and can lead to explosive conditions if not controlled .

- Fluorination Reactions: It acts as a potent fluorinating agent. For instance, in nuclear chemistry, bromine pentafluoride is used to convert uranium oxides into volatile uranium hexafluoride while converting plutonium oxides into non-volatile plutonium tetrafluoride. This process aids in the separation of uranium from plutonium during nuclear fuel reprocessing .

- Reactions with Organic Compounds: Bromine pentafluoride can react explosively with hydrogen-containing materials such as ammonia and acetic acid, producing hazardous byproducts .

Bromine pentafluoride exhibits significant toxicity. Exposure can occur through inhalation, skin contact, or ingestion. Symptoms of exposure include:

- Respiratory Issues: Coughing, shortness of breath, and pulmonary edema.

- Skin and Eye Irritation: Burns and blisters upon contact.

- Systemic Effects: Potential liver and kidney injury due to systemic absorption .

Due to its hazardous nature, strict safety protocols are necessary when handling this compound.

Bromine pentafluoride can be synthesized through two primary methods:

- Direct Reaction: Bromine is reacted with excess fluorine gas at elevated temperatures (above 150 °C) to form bromine pentafluoride directly .

- Conversion from Bromine Trifluoride: Another method involves the reaction of bromine trifluoride vapor with additional fluorine .

These methods highlight the compound's formation under controlled conditions due to its reactivity.

Bromine pentafluoride stands out due to its extreme reactivity with water and organic materials compared to other halogen fluorides. Its use as a specialized fluorinating agent in nuclear chemistry further distinguishes it from similar compounds.

Studies on bromine pentafluoride interactions reveal its potential hazards:

- With Water: The violent reaction with water poses significant risks in accidental exposure scenarios.

- With Organic Materials: Bromine pentafluoride's ability to react with organic compounds suggests that it could catalyze or enhance combustion processes under certain conditions .

These interactions necessitate careful handling and storage protocols to mitigate risks associated with its use.

The direct halogenation of bromine with fluorine gas represents the most established and widely employed method for bromine pentafluoride synthesis [11] [14]. This fundamental approach was first developed in 1931 and remains the preferred route for large-scale industrial production due to its straightforward stoichiometry and reliable yields [11]. The reaction proceeds according to the balanced chemical equation: Bromine₂ + 5 Fluorine₂ → 2 Bromine pentafluoride, which demonstrates the direct combination of elemental halogens to form the desired interhalogen compound [11] [14].

The reaction mechanism involves the stepwise fluorination of bromine, where fluorine gas acts as the primary fluorinating agent [1] [3]. Temperature control proves critical for optimal conversion, with reactions typically conducted at temperatures exceeding 150°C to ensure complete fluorination while avoiding thermal decomposition of the product [11] [14]. Industrial implementations often operate within a broader temperature range of 100°C to 400°C, depending on specific process requirements and reactor design considerations [18] [19].

The stoichiometric requirements demand an excess of fluorine gas to drive the reaction to completion, with optimal fluorine-to-bromine molar ratios ranging from 3.0 to 4.7 [18] [19]. This excess ensures maximum conversion of bromine to the pentafluoride while minimizing the formation of lower fluoride species such as bromine trifluoride [11]. Process optimization studies have demonstrated that fluorine conversion rates can exceed 40% under properly controlled conditions, significantly reducing unreacted fluorine gas emissions [18] [19].

Reactor design considerations for direct halogenation include the selection of appropriate construction materials capable of withstanding the highly corrosive nature of both reactants and products [29]. Nickel and nickel-based alloys, including Inconel, Hastelloy, and Monel, provide excellent corrosion resistance and are commonly employed in commercial reactors [29]. The reactor interior surfaces require passivation treatments to prevent unwanted side reactions and ensure product purity [29].

Table 1: Optimal Reaction Conditions for Direct Halogenation

| Parameter | Optimal Conditions | Industrial Range | Critical Factors |

|---|---|---|---|

| Temperature | >150°C | 100-400°C | Thermal stability |

| Fluorine Excess | 5:1 molar ratio | F/Br 3.0-4.7 | Complete conversion |

| Reaction Time | 2-5 hours | 1-5 hours | Residence time |

| Pressure | Atmospheric | Variable | Process control |

| Diluent Gas | Nitrogen | Inert atmosphere | Heat management |

Alternative Routes via Potassium Bromide Fluorination

Potassium bromide fluorination offers a valuable alternative synthesis route that produces bromine pentafluoride with exceptionally high purity characteristics [11] [14]. This method involves the direct fluorination of potassium bromide according to the reaction: Potassium bromide + 3 Fluorine₂ → Potassium fluoride + Bromine pentafluoride [11]. The primary advantage of this approach lies in its ability to generate bromine pentafluoride that is almost completely free of trifluoride impurities and other byproducts commonly encountered in direct halogenation processes [11].

The reaction mechanism proceeds through the displacement of bromide ions by fluorine, resulting in the simultaneous formation of potassium fluoride as a solid byproduct [35]. This displacement reaction follows established halogen activity series principles, where the more electronegative fluorine readily displaces bromine from its ionic compound [35]. The solid potassium fluoride byproduct can be easily separated from the gaseous bromine pentafluoride, facilitating purification processes [11].

Laboratory-scale implementations of potassium bromide fluorination typically employ smaller quantities of starting materials compared to direct halogenation methods [11]. This characteristic makes the route particularly suitable for research applications and small-batch production where high purity requirements outweigh considerations of production scale [11]. The method also offers improved control over reaction stoichiometry due to the well-defined solid reactant composition [11].

Process considerations for potassium bromide fluorination include the need for thorough mixing of solid and gaseous reactants to ensure complete conversion [35]. The heterogeneous nature of this reaction requires careful attention to mass transfer limitations and reaction kinetics [35]. Temperature control remains important, though the specific thermal requirements may differ from those of direct halogenation due to the different reaction pathway [11].

Table 2: Potassium Bromide Route Characteristics

| Aspect | Specification | Advantage | Application |

|---|---|---|---|

| Purity | >99% | Minimal impurities | Research grade |

| Scale | Laboratory | Controlled quantities | Small batches |

| Byproducts | Potassium fluoride | Easy separation | Clean process |

| Stoichiometry | 1:3 KBr:F₂ | Well-defined | Precise control |

| Temperature | Moderate | Lower energy | Cost effective |

Modern Advancements in Large-Scale Synthesis

Contemporary developments in bromine pentafluoride synthesis have focused on process intensification and improved reaction control technologies [18] [19]. Recent patent literature describes advanced methodologies that incorporate precise fluorine-to-bromine ratio control, optimized residence time management, and enhanced separation techniques to achieve superior product quality and process efficiency [18] [19]. These modern approaches address traditional challenges associated with fluorine gas handling and product purification while maintaining economic viability for industrial applications [18] [19].

Photochemical synthesis represents a significant advancement in bromine pentafluoride production methodology [39]. This innovative approach utilizes ultraviolet light in the wavelength range of 300 to 400 nanometers to promote the fluorination of bromine trifluoride at room temperature [39]. The photochemical route offers several advantages over conventional thermal methods, including reduced energy requirements, minimized wall reactions with reactor materials, and suppressed thermal decomposition of the product [39]. Research findings indicate that photochemical synthesis can achieve nearly quantitative yields with high product purity [39].

Advanced reactor designs incorporate sophisticated materials engineering and surface treatments to enhance process performance [29]. Modern reactor systems feature bright annealing tubes with smooth interior surfaces manufactured through specialized heating and quenching processes in non-oxidizing atmospheres [29]. These surface modifications reduce unwanted side reactions and improve product selectivity [29]. Tubular reactor configurations with optimized length-to-diameter ratios provide enhanced heat and mass transfer characteristics [29].

Process automation and control systems have evolved to include real-time monitoring of critical parameters such as temperature, pressure, and gas composition [18] [19]. Advanced control algorithms enable precise maintenance of optimal reaction conditions while providing rapid response to process disturbances [18] [19]. Integrated safety systems incorporate automated shutdown procedures and emergency response protocols to ensure safe operation under all conditions [26] [27].

Continuous production methodologies have been developed to replace traditional batch processes, offering improved efficiency and consistent product quality [18] [19]. These systems incorporate advanced separation technologies, including selective adsorption and distillation techniques, to achieve high-purity product streams [18] [19]. The integration of heat recovery systems and process intensification strategies contributes to improved energy efficiency and reduced environmental impact [18] [19].

Table 3: Modern Synthesis Technologies

| Technology | Innovation | Benefit | Implementation |

|---|---|---|---|

| Photochemical | UV activation | Room temperature | Laboratory scale |

| Automated control | Real-time monitoring | Process optimization | Industrial scale |

| Continuous flow | Steady-state operation | Consistent quality | Commercial scale |

| Advanced materials | Corrosion resistance | Extended lifetime | All applications |

| Heat integration | Energy recovery | Cost reduction | Large scale |

Purification Techniques and Impurity Analysis

Purification of bromine pentafluoride requires specialized techniques designed to address the unique challenges posed by the compound's high reactivity and the presence of various fluoride impurities [20] [24]. The primary impurities encountered in crude bromine pentafluoride include unreacted fluorine gas, bromine trifluoride, lower bromine fluorides, and trace quantities of hydrogen fluoride from moisture contamination [18] [19] [20]. Each impurity type requires specific removal strategies to achieve the high purity levels demanded for analytical and industrial applications [20].

Distillation represents the most commonly employed purification method for bromine pentafluoride, taking advantage of the distinct boiling points of various fluoride species [20] [22]. The compound's boiling point of 40.25°C provides sufficient separation from bromine trifluoride and other higher-boiling impurities [20] [22]. Fractional distillation systems designed for corrosive fluoride service typically employ specialized column internals constructed from fluorine-resistant materials [20]. Process optimization involves careful control of reflux ratios and column temperature profiles to maximize separation efficiency while minimizing product losses [20].

Adsorption techniques utilizing solid fluoride adsorbents offer effective removal of unreacted fluorine gas and other gaseous impurities [18] [19]. Research has demonstrated the effectiveness of alkali metal fluorides, including lithium fluoride, sodium fluoride, potassium fluoride, rubidium fluoride, cesium fluoride, magnesium fluoride, and calcium fluoride, as selective adsorbents for impurity removal [18]. The choice of adsorbent depends on specific impurity profiles and desired purity levels [18]. Adsorption processes typically operate at ambient temperature, offering energy advantages over thermal separation methods [18].

Complex formation purification methods exploit the ability of bromine pentafluoride to form stable complexes with certain metal fluorides [20]. The formation of potassium fluoride complexes has been successfully employed for high-purity applications, following procedures similar to those developed for chlorine trifluoride purification [20]. This approach can achieve exceptional purity levels exceeding 99% but is generally limited to small-scale applications due to economic considerations [20].

Analytical characterization of purified bromine pentafluoride employs multiple spectroscopic and chromatographic techniques to verify product quality and quantify residual impurities [39]. Nuclear magnetic resonance spectroscopy provides detailed structural information and can detect trace impurities at parts-per-million levels [39]. Infrared and Raman spectroscopy offer complementary vibrational analysis capabilities for compound identification and purity assessment [39]. Gas chromatography coupled with mass spectrometry enables precise quantification of volatile impurities and degradation products [39].

Quality control protocols for purified bromine pentafluoride incorporate systematic testing procedures to ensure consistent product specifications [23]. Standard analytical methods include moisture content determination, halogen balance analysis, and thermal stability testing [23]. Control charts and statistical process control methods provide ongoing monitoring of purification process performance and product quality trends [23]. Validation studies demonstrate the reliability and reproducibility of analytical methods across different production batches [23].

Table 4: Purification Methods and Effectiveness

| Method | Target Impurities | Operating Conditions | Purity Achieved | Scale Applicability |

|---|---|---|---|---|

| Fractional distillation | BrF₃, higher fluorides | 40-50°C, atmospheric | 95-98% | Industrial |

| Selective adsorption | F₂, gaseous impurities | Ambient temperature | 98-99% | All scales |

| Complex formation | Multiple impurities | With alkali fluorides | >99% | Laboratory |

| Crystallization | Lower fluorides | Sub-ambient | 90-95% | Pilot scale |

| Combined methods | All impurities | Sequential treatment | >99.5% | Specialized |

Physical Description

PALE YELLOW OR COLOURLESS FUMING LIQUID WITH PUNGENT ODOUR.

Colorless to pale-yellow, fuming liquid with a pungent odor.

Colorless to pale-yellow, fuming liquid with a pungent odor. [Note: A colorless gas above 105°F. Shipped as a compressed gas.]

Color/Form

Colorless fuming liquid

XLogP3

Boiling Point

40.76 °C

41 °C

105°F

Vapor Density

Relative vapor density (air = 1): 6.1

Density

2.4604 g/cu cm at 25 °C

Relative density (water = 1): 2.5

2.48

Odor

Melting Point

-60.5 °C

-61 °C

-77°F

UNII

GHS Hazard Statements

strong Oxidizer [Danger Oxidizing liquids;

Oxidizing solids];

H305: May be fatal if swallowed and enters airways [Warning Aspiration hazard];

H314: Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H318: Causes serious eye damage [Danger Serious eye damage/eye irritation];

H330: Fatal if inhaled [Danger Acute toxicity, inhalation];

H370: Causes damage to organs [Danger Specific target organ toxicity, single exposure];

H371: May cause damage to organs [Warning Specific target organ toxicity, single exposure];

H373: Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure]

Use and Manufacturing

Vapor Pressure

406 mm Hg at 25 °C

Vapor pressure, kPa at 20 °C: 44

328 mmHg

Pictograms

Oxidizer;Corrosive;Acute Toxic;Health Hazard

Other CAS

Associated Chemicals

Wikipedia

Use Classification

Methods of Manufacturing

By reacting bromine, diluted with nitrogen and fluorine, in a copper vessel at 200 °C.

BrF5 is manufactured by the fluorination of bromine at 200 °C in a metal apparatus. It can also be prepared by heating a mixture of BrF3 and fluorine to 200 °C.

Bromine pentafluoride can be formed either by (1) the direct reaction of bromine with excess fluorine above 150 °C or by (2) the reaction of BrF3 vapor and gaseous fluorine at 200 °C.